molecular formula C13H7F17O2 B106117 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate CAS No. 27905-45-9

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

Cat. No.: B106117
CAS No.: 27905-45-9
M. Wt: 518.17 g/mol
InChI Key: QUKRIOLKOHUUBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the polymer chains where it is incorporated during the polymerization process.

Mode of Action

This compound is an acrylate monomer, which means it can participate in radical polymerization reactions. When exposed to initiators or heat, the double bond in the acrylate group opens and forms a covalent bond with other monomers, creating a polymer chain . The perfluorodecyl side chain remains intact during this process, imparting its unique properties to the resulting polymer.

Biochemical Pathways

Instead, its role is primarily in the field of materials science and engineering, where it contributes to the properties of various polymers .

Pharmacokinetics

It’s important to note that due to its highly fluorinated structure, it is likely to be resistant to metabolism and may persist in the environment .

Result of Action

The incorporation of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate into polymers results in materials with unique properties. The perfluorodecyl group imparts hydrophobicity, chemical resistance, and thermal stability to the polymer . This can result in polymers with specific desirable properties such as non-stick surfaces, resistance to harsh chemicals, or stability under high temperatures .

Action Environment

The action of 1H,1H,2H,2H-Heptadecafluorodecyl Acrylate, like other monomers, is influenced by the conditions of the polymerization reaction. Factors such as temperature, presence of initiators, and the types of other monomers present can all influence the polymerization process and the properties of the resulting polymer . Additionally, the stability and efficacy of the compound can be affected by storage conditions, with recommended storage at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZT-P-DDI involves the coupling of 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine through a phosphate bond. This process typically requires the use of phosphorylating agents and specific reaction conditions to ensure the successful formation of the heterodimer .

Industrial Production Methods

Industrial production of AZT-P-DDI follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

AZT-P-DDI undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted compounds .

Scientific Research Applications

Optical Coatings

Anti-Reflection Coatings
HFDA has been utilized as a high-transparent anti-reflection coating for perovskite solar cells. Research indicates that HFDA effectively reduces light reflection below 800 nm wavelengths. This property enhances the absorption of light in underwater solar cells and contributes to improved efficiency. In one study, encapsulated perovskite solar modules achieved an efficiency of 14.65% even at a water depth of 50 cm. The coating also demonstrated remarkable stability; after 400 hours of underwater illumination, the modules retained over 80% of their initial efficiency .

Surface Modification

Water and Dirt Repellent Surfaces
HFDA is employed in the development of surfaces with enhanced water and dirt repellency. Its fluorinated nature provides low surface energy characteristics that are beneficial for creating liquid-repellent surfaces. Applications include treated textiles and non-stick cookware . The compound's ability to form stable films makes it suitable for various surface treatment applications.

Polymer Synthesis

Fluorinated Polymers
HFDA is used in the synthesis of fluorinated polymers which exhibit low refractive indices and low surface tensions. These polymers are transparent and have potential uses in optical devices and coatings . The controlled synthesis of these materials allows for tailored properties that can be exploited in advanced applications such as microelectronics and photonics.

Environmental Applications

Pollution Control
Research indicates that HFDA can play a role in reducing environmental pollutants. For instance, studies have shown that encapsulated films using HFDA significantly reduce lead concentrations when immersed in water. This property is crucial for applications aimed at mitigating heavy metal pollution in aquatic environments .

Phase Behavior Studies

Solubility in Supercritical CO2
HFDA has been studied for its solubility behavior in supercritical carbon dioxide (CO2), which is important for processes such as extraction and polymer processing. It has been found to be more soluble in CO2 compared to other similar acrylates. This property can enhance the efficiency of processes that utilize supercritical fluids for material processing .

Case Studies

  • Perovskite Solar Modules : A study demonstrated the effectiveness of HFDA as an anti-reflection coating in enhancing the performance and stability of perovskite solar modules under underwater conditions .
  • Surface Treatments : Investigations into the use of HFDA for creating liquid-repellent surfaces have shown promising results in various consumer products such as textiles and cookware .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZT-P-DDI is unique due to its heterodimeric structure, combining the properties of both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxyinosine. This combination enhances its antiviral activity and reduces toxicity compared to the individual monomers .

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS No: 27905-45-9) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields including coatings and materials science. This article explores the biological activity of this compound with a focus on its synthesis, properties, and implications for human health and the environment.

Heptadecafluorodecyl acrylate is characterized by a long perfluorinated carbon chain which confers hydrophobic and oleophobic properties. Its structure can be represented as follows:

C17H7F17O2\text{C}_{17}\text{H}_{7}\text{F}_{17}\text{O}_2

This unique structure influences its interactions with biological systems and environmental matrices.

Toxicological Studies

Research indicates that compounds similar to this compound may exhibit toxicity due to their persistence in the environment and bioaccumulation potential. Studies have shown that perfluoroalkyl substances (PFAS), which include heptadecafluorodecyl acrylate derivatives, can disrupt endocrine functions and are associated with various health risks such as liver damage and immune system effects .

Table 1: Summary of Toxicological Findings

Study ReferenceBiological EffectObserved ConcentrationNotes
Endocrine disruptionVaries by exposurePFAS linked to hormonal changes
Liver toxicityHigh concentrationsPersistent in biological systems
Immune suppressionEnvironmental levelsImpact on vaccine efficacy

Environmental Impact

The environmental persistence of heptadecafluorodecyl acrylate raises concerns regarding its ecological effects. It is resistant to biodegradation and can accumulate in aquatic systems. Research indicates that exposure to such compounds can lead to toxicity in aquatic organisms .

Case Study: Aquatic Toxicity
A recent study evaluated the effects of heptadecafluorodecyl acrylate on fish species. Results showed significant mortality rates at concentrations above 100 ppb over a 48-hour exposure period. This highlights the potential risk it poses to aquatic ecosystems .

Applications in Coatings

Heptadecafluorodecyl acrylate is utilized in the formulation of advanced coatings due to its excellent water-repellent properties. These coatings are employed in various applications including anti-corrosion treatments and protective layers for electronic devices. The stability of these coatings under environmental stressors has been documented .

Table 2: Applications of Heptadecafluorodecyl Acrylate

Application TypeDescriptionBenefits
Anti-corrosion CoatingsUsed on metal surfacesEnhanced durability
Water-repellent CoatingsApplied in construction materialsImproved weather resistance
Electronics ProtectionCoating for circuit boardsIncreased lifespan

Regulatory Status

Due to its potential health risks and environmental persistence, heptadecafluorodecyl acrylate is subject to regulatory scrutiny. The Stockholm Convention on Persistent Organic Pollutants has raised concerns about PFAS compounds and their derivatives . Monitoring programs are being established to assess their impact on public health and ecosystems.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKRIOLKOHUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Related CAS

74049-08-4
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5067348
Record name 2-(Perfluorooctyl)ethyl acrylate
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Molecular Weight

518.17 g/mol
Source PubChem
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Physical Description

Water or Solvent Wet Solid
Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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CAS No.

27905-45-9
Record name 2-(Perfluorooctyl)ethyl acrylate
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Record name 1,1,2,2-Tetrahydroperfluorodecyl acrylate
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Record name 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester
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Record name 2-(Perfluorooctyl)ethyl acrylate
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate
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Record name PERFLUOROOCTYLETHYL ACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate
Reactant of Route 6
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3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

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